4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole -

4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

Catalog Number: EVT-4852311
CAS Number:
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a racemic secondary alcohol synthesized by reducing the carbonyl group of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. []

Relevance: This compound shares the core 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol structure with the target compound. The key difference lies in the substituent at the sulfur atom. While the target compound features a [2-(4-methylphenoxy)ethyl]thio group, this related compound possesses a 2-hydroxy-1-phenylethyl group. []

Compound Description: This compound is a complex organic molecule incorporating a 1,2,4-triazole ring system. Its solid-state crystal structure has been extensively studied using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis. []

Relevance: Although this compound differs significantly in overall structure from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, both share the common 5-phenyl-4H-1,2,4-triazole-3-thiol moiety. This study highlights the relevance of the 1,2,4-triazole system in material design. []

Compound Description: This compound is part of a series of N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds designed as potential α-glucosidase inhibitors. []

Relevance: This compound highlights the importance of the 1,2,4-triazole scaffold in the design of α-glucosidase inhibitors and provides insights into the structure-activity relationship of this scaffold within the α-glucosidase binding pocket. While not directly analogous to 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, both compounds belong to the broader class of 1,2,4-triazole derivatives. []

Compound Description: This 1,2,4-triazole derivative has been identified as a promising molecule in pharmaceutical research. Computer models (GUSAR and TEST) predict it to be a low-toxicity substance. []

Relevance: This compound, while structurally distinct from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, reinforces the significance of 1,2,4-triazole derivatives in drug discovery. Both compounds belong to this class and demonstrate the diverse applications of such molecules in medicinal chemistry. []

Compound Description: This compound displayed excellent cholinesterase inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It showed potent inhibition with an IC50 of 38.35 ± 0.62 μM against AChE and 147.75 ± 0.67 μM against BChE. []

Relevance: This compound shares a similar structure with 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, particularly the 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol core. The primary difference lies in the substituent attached to the sulfur. In this related compound, a simple n-heptyl chain is present, as opposed to the more complex [2-(4-methylphenoxy)ethyl]thio substituent in the target compound. []

Compound Description: This molecule is a metabolite of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, formed through methylation by N-methyltransferase. []

Relevance: This compound, though structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, further emphasizes the metabolic pathways of 1,2,4-triazole derivatives. The presence of a methoxyphenyl substituent on the triazole ring in both compounds highlights a common structural motif within this class of molecules. []

Compound Description: This compound, synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone, exhibits antioxidant properties. Its antioxidant ability is 1.5 times greater than that of butylated hydroxytoluene, as determined by the Ferric Reducing Antioxidant Power (FRAP) assay. []

Relevance: Both this compound and 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole fall under the category of 1,2,4-triazole derivatives. While they differ in their specific substituents, the presence of similar functional groups like the phenyl and substituted phenyl groups underscores their structural relatedness within this chemical class. []

Compound Description: This compound, known as "Adatrin," exhibits neuroleptic properties and is intended for tablet formulation. Its optimal single dose is 70 mg. Research has focused on selecting suitable excipients for tablet production using wet granulation. []

Relevance: This compound, while structurally distinct from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, highlights the therapeutic potential of 1,2,4-triazole derivatives in addressing neurological conditions. This example emphasizes the diverse applications of this chemical class in medicinal chemistry. []

Compound Description: This compound demonstrated neuroprotective effects in a study focusing on Parkinson's disease. It prevented 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia (slowness of movement) and influenced the levels of Parkinson's disease markers following exposure to the same neurotoxin. []

Relevance: Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, both compounds belong to the 5-(4-pyridinyl)-1,2,4-triazole chemotype. This shared chemotype underscores a potential avenue for developing neuroprotective agents. []

Compound Description: This triazole derivative was synthesized from 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide through heating with NaOH. []

Relevance: This compound and 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole share a similar structure, particularly the presence of a 4-phenyl-4H-1,2,4-triazole-3-thiol core. The main difference is in the substituent at the 5-position of the triazole ring. The related compound contains a (2-isopropyl-5-methylphenoxy)methyl group, whereas the target compound has a 4-methoxyphenyl group at that position. Additionally, the target compound has a [2-(4-methylphenoxy)ethyl]thio substituent at the sulfur atom, which is absent in this related compound. []

Compound Description: This compound has been structurally characterized using X-ray crystallography. Its crystal structure reveals two distinct molecules within the asymmetric unit, differing in the relative twists of their phenyl groups. []

Relevance: This molecule highlights the structural diversity possible within the 1,2,4-triazole family. Although simpler than 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, it shares the key 4-phenyl-4H-1,2,4-triazole core and the presence of a methoxyphenyl substituent, emphasizing the common structural elements within this class of compounds. []

Compound Description: This complex copper(II) compound features a central copper ion coordinated by two 3-ethyl-4-(4-methoxyphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole ligands and two perchlorate groups. The copper ion adopts a distorted octahedral geometry. []

Relevance: While this compound is a metal complex and structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, it demonstrates the utility of substituted 1,2,4-triazoles as ligands in coordination chemistry. The presence of a methoxyphenyl substituent on the triazole ring in both compounds highlights a common structural element that might influence their coordination behavior. []

Compound Description: This series of compounds, synthesized from a 1,2,4-triazole-azinane hybrid, exhibited potent inhibitory activity against AChE, α-glucosidase, urease, and BChE. The methyl phenyl and methyl phenyl-substituted derivatives (12d and 12m) were particularly potent. []

Relevance: This series of molecules, while structurally distinct from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, underscores the potential of 1,2,4-triazole-containing compounds as enzyme inhibitors. The varying substituents on the triazole and piperidine rings in this series provide insights into structure-activity relationships for enzyme inhibition. []

Compound Description: These hydrazones, containing a 1,2,4-triazole ring, were evaluated for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. They exhibited notable cytotoxicity, particularly against the melanoma cell line. []

Relevance: Although these compounds are structurally diverse from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, they highlight the anticancer potential of 1,2,4-triazole derivatives. The presence of different aromatic and heterocyclic substituents in these hydrazones provides insights into structure-activity relationships for anticancer activity within this class of compounds. []

Compound Description: This series of S-substituted bis-1,2,4-triazoles were synthesized and evaluated for their anti-hypoxic activity. Among them, 1-((4-ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one displayed higher anti-hypoxic activity than Mexidol, a known anti-hypoxic drug. []

Relevance: Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, these bis-1,2,4-triazole derivatives highlight the potential of this class of compounds in treating hypoxia. The presence of two 1,2,4-triazole rings and various substituents in these compounds provides valuable information for developing novel anti-hypoxic agents. []

Compound Description: This compound is a structural analog of N-(4,6-dimethylpyrid-2-yl)benzamide, designed to possess enhanced anti-inflammatory properties by replacing the amide function with a triazolic heterocycle. []

Relevance: This compound, though structurally distinct from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, underscores the strategy of incorporating a 1,2,4-triazole ring to enhance biological activity in existing molecules. It emphasizes the potential of this heterocycle in developing novel anti-inflammatory agents. []

Compound Description: These series of compounds were designed as potential selective ligands for the 5-HT1A serotonin receptor, aiming for reduced affinity for α1-adrenoceptor subtypes. Radioligand binding experiments revealed preferential affinity for the 5-HT1A receptor in many of these compounds. []

Relevance: This group of compounds highlights the potential of 1,2,4-triazole derivatives, specifically those with piperazine substituents, as ligands for serotonin receptors. Although they differ structurally from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, the exploration of various substituents on the triazole and piperazine rings in these compounds provides valuable information for designing new molecules with potential applications in neuropharmacology. []

Compound Description: This molecule, combining 1,2,4-triazole and coumarin moieties, was synthesized and its spectral properties, antimicrobial activity, antioxidant activity, and in vitro cytotoxicity were investigated. It displayed weak antimicrobial activity and no significant anticancer activity but showed a measurable oxidative stress index (OSI) of 0.079 ± 0.214. []

Relevance: This compound demonstrates the potential of hybridizing 1,2,4-triazoles with other pharmacophores, such as coumarin, to explore novel chemical spaces for biological activity. While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this compound highlights a strategy for identifying new applications of 1,2,4-triazole derivatives by incorporating them into more complex molecular architectures. []

Compound Description: This series of 4H-1, 2, 4-triazole-3-thiol derivatives, incorporating Schiff base moieties, were synthesized and evaluated for their antimicrobial activity. The study demonstrated that electron-donating groups at the 5-position of the 1,2,4-triazole ring enhanced the biological effectiveness of these compounds. Notably, compounds Va, Ve, Vf, Vg, Vi, Vj, and Vm exhibited significant broad-spectrum antimicrobial activity. []

Relevance: This study highlights the importance of the 1,2,4-triazole scaffold, especially the 4H-1, 2, 4-triazole-3-thiol moiety, in developing antimicrobial agents. Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, the insights gained from this series of compounds, particularly the influence of substituents on antimicrobial activity, can be valuable for exploring the potential of the target compound and its derivatives in a similar context. []

Compound Description: This compound, containing two 1,2,4-triazole rings linked by a methylene bridge, served as a precursor for synthesizing various derivatives, including arylidene hydrazides and Mannich bases. These derivatives displayed antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi, with MIC values ranging from 31.3 to 500 μg/mL. []

Relevance: This study emphasizes the versatility of the 1,2,4-triazole scaffold as a building block for creating diverse compounds with biological activity. While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this compound, with its bis-triazole structure and various derivatives, highlights the potential of exploring different substitution patterns and linkers to modulate the biological activity of 1,2,4-triazole-containing compounds, including the target compound. []

Compound Description: This biologically active triazole derivative has been structurally characterized. Crystallographic analysis revealed intermolecular hydrogen bonding between the triazole N-H and carbonyl oxygen atoms of neighboring molecules in the crystal lattice. []

Relevance: This compound, while structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, emphasizes the importance of the 1,2,4-triazole moiety in medicinal chemistry. Both molecules belong to this class and demonstrate the potential of these compounds to engage in intermolecular interactions that may influence their biological activity. []

Compound Description: This series of compounds combines theophylline and 1,2,4-triazole moieties. The presence of the hydrazide group suggests potential for antimicrobial activity, particularly against tuberculosis. []

Relevance: While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, these compounds highlight the strategy of combining the 1,2,4-triazole scaffold with other pharmacophores, like theophylline, to potentially enhance or diversify biological activity. It underscores the potential of developing hybrid molecules incorporating the target compound with other bioactive units to explore new therapeutic applications. []

Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their anticancer activity. Compounds 5f, 5g, and 5h exhibited significant cytotoxicity and induced apoptosis. The study suggested that these compounds may exert their antiproliferative effects through the inhibition of matrix metalloproteinase-9 (MMP-9). []

Relevance: This research underscores the potential of 1,2,4-triazole-containing compounds as anticancer agents. Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, these compounds highlight the significance of exploring diverse substitutions on the triazole ring to develop new anticancer therapeutics. []

Compound Description: This series of compounds combines a nitrile group with the 1,2,4-triazole core, inspired by the structures of known anticancer drugs like anastrozole and letrozole. The study aimed to develop new synthetic methods for these compounds and evaluate their physicochemical properties as a prelude to biological activity assessment. []

Relevance: Though structurally diverse from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, these compounds demonstrate the continued interest in modifying and exploring the 1,2,4-triazole scaffold for potential anticancer activity. The incorporation of nitrile groups and variations in substituents highlight the potential for discovering novel anticancer agents within this chemical class, potentially inspiring further modifications to the target compound. []

Compound Description: This compound emerged as a highly selective inhibitor of the glycine transporter 1 (GlyT1). This molecule exists as stable atropisomers under physiological conditions, and the (R)-enantiomer displayed favorable pharmacokinetic properties and positive results in cognitive function tests in mice. []

Relevance: This compound highlights the potential of 4H-1,2,4-triazole derivatives as GlyT1 inhibitors. Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, the success of this compound emphasizes the importance of exploring different substitution patterns on the triazole ring and considering atropisomerism for optimizing activity and selectivity. []

Compound Description: This compound's crystal structure, determined by X-ray diffraction, revealed nine independent molecules in the asymmetric unit, highlighting its conformational flexibility. The study observed variations in the orientation of the 2-[4-(2-methylpropyl)phenyl]ethyl unit and the isobutyl group in different molecules within the crystal lattice. []

Relevance: Although structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this compound provides insights into the structural diversity and conformational flexibility within the 1,2,4-triazole class. Understanding these structural features can be beneficial when considering potential conformations and interactions of the target compound with biological targets. []

Compound Description: This compound, incorporating a long polyethylene glycol (PEG) chain, represents a modification of the 1,2,4-triazole scaffold. The inclusion of the PEG chain can enhance solubility and alter pharmacokinetic properties. []

Relevance: While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this compound demonstrates a strategy for modifying 1,2,4-triazole derivatives to improve their drug-like properties. The incorporation of PEG chains highlights a potential avenue for enhancing the solubility and pharmacokinetic profiles of similar compounds, including the target compound. []

Compound Description: This series of benzimidazole-1,2,4-triazole hybrid compounds was synthesized and evaluated for anticandidal activity and cytotoxicity. Several compounds, particularly 5w, exhibited potent antifungal activity comparable to ketoconazole and fluconazole. []

Relevance: While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this series highlights the potential of 1,2,4-triazole-containing hybrids as antifungal agents. Combining the 1,2,4-triazole scaffold with other pharmacophores, like benzimidazole, can lead to compounds with improved or novel biological activities. []

Compound Description: This series of compounds, incorporating both 1,2,4-triazole and pyrazole rings, represents a hybrid approach to developing new bioactive molecules. Preliminary screening using the PASS On-line ® software and molecular docking suggested potential for various biological activities. []

Relevance: This study emphasizes the value of hybridizing 1,2,4-triazoles with other heterocycles, like pyrazole, to create compounds with potentially diverse biological activities. While structurally distinct from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, these hybrids highlight the potential of exploring similar hybrid molecules incorporating the target compound's scaffold to discover new pharmacological applications. []

Compound Description: These compounds, containing both 1,2,4-triazole and thiadiazole rings, were synthesized and characterized. Further modifications led to the formation of various derivatives, including benzoxazole-substituted triazoles and acrylonitrile derivatives. []

Relevance: While these compounds differ structurally from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, they showcase the versatility of 1,2,4-triazoles as building blocks in organic synthesis. The incorporation of different heterocyclic systems and functional groups highlights the potential for developing diverse libraries of compounds with potentially valuable biological properties. []

Compound Description: This study focused on synthesizing a series of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their corresponding salts, with R representing various substituents. The study aimed to investigate their physicochemical properties and potential for biological activity. []

Relevance: This research highlights the significance of the 1,2,4-triazole scaffold, particularly the 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acid moiety, as a promising structural motif in medicinal chemistry. While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, the exploration of various substituents (R) in this study provides valuable information for understanding the structure-activity relationships within this class of compounds. []

Compound Description: This series of fused heterocyclic compounds, incorporating a 1,2,4-triazole ring, was synthesized via a novel thermal cyclization of 4-azidopyrazoles. This approach offers an efficient method for creating complex molecular architectures containing the 1,2,4-triazole moiety. []

Relevance: This work demonstrates a novel synthetic strategy for building complex heterocyclic systems around the 1,2,4-triazole core. While structurally different from 4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole, this research highlights the potential of exploring new synthetic routes and modifications to the triazole scaffold to access diverse chemical spaces and potentially uncover new biological activities. []

Compound Description: This study focused on synthesizing and characterizing a series of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid derivatives, varying the R substituent. The incorporation of the adamantane group often leads to improved pharmacological properties, including enhanced lipophilicity and metabolic stability. []

Properties

Product Name

4-(4-methoxyphenyl)-3-{[2-(4-methylphenoxy)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

IUPAC Name

4-(4-methoxyphenyl)-3-[2-(4-methylphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazole

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O2S/c1-18-8-12-22(13-9-18)29-16-17-30-24-26-25-23(19-6-4-3-5-7-19)27(24)20-10-14-21(28-2)15-11-20/h3-15H,16-17H2,1-2H3

InChI Key

STMNVHZTIAIWFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.